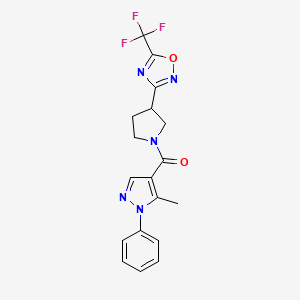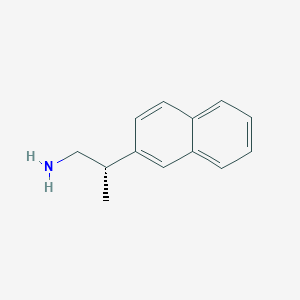
(2S)-2-Naphthalen-2-ylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Naphthalen-2-ylpropan-1-amine, also known as 2-Naphthylpropylamine (2-NPA), is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of monoamine oxidase (MAO) inhibitors, which are commonly used in the treatment of depression, anxiety, and Parkinson's disease.
Mechanism of Action
The mechanism of action of (2S)-2-Naphthalen-2-ylpropan-1-amine is primarily due to its ability to inhibit monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, (2S)-2-Naphthalen-2-ylpropan-1-amine can increase the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression, anxiety, and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-Naphthalen-2-ylpropan-1-amine are primarily due to its ability to inhibit monoamine oxidase (MAO). By increasing the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, (2S)-2-Naphthalen-2-ylpropan-1-amine can help alleviate symptoms of depression, anxiety, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2S)-2-Naphthalen-2-ylpropan-1-amine is its ability to inhibit monoamine oxidase (MAO), which makes it a valuable tool in the study of neurotransmitter metabolism and the treatment of various neurological disorders. However, (2S)-2-Naphthalen-2-ylpropan-1-amine also has some limitations for lab experiments, such as its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for the study of (2S)-2-Naphthalen-2-ylpropan-1-amine. One area of research could be the development of new and more effective MAO inhibitors based on the structure of (2S)-2-Naphthalen-2-ylpropan-1-amine. Another area of research could be the study of the biochemical and physiological effects of (2S)-2-Naphthalen-2-ylpropan-1-amine on different neurotransmitter systems and the potential therapeutic applications of these effects. Additionally, further research could be conducted on the potential toxicity and safety of (2S)-2-Naphthalen-2-ylpropan-1-amine, as well as its potential use in combination with other drugs for the treatment of various neurological disorders.
Synthesis Methods
The synthesis of (2S)-2-Naphthalen-2-ylpropan-1-amine involves a multi-step process that starts with the reaction of 2-naphthol with 2-bromo-1-phenylethanone to form 2-(2-bromo-1-phenylethyl)naphthalene. This intermediate is then reduced with lithium aluminum hydride to produce (2S)-2-Naphthalen-2-ylpropan-1-ol, which is subsequently converted to the final product by reaction with ammonium chloride and sodium cyanoborohydride.
Scientific Research Applications
(2S)-2-Naphthalen-2-ylpropan-1-amine has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as a monoamine oxidase (MAO) inhibitor. MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, (2S)-2-Naphthalen-2-ylpropan-1-amine can increase the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression, anxiety, and Parkinson's disease.
properties
IUPAC Name |
(2S)-2-naphthalen-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-8,10H,9,14H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZVFBYLIGGNTN-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Naphthalen-2-ylpropan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

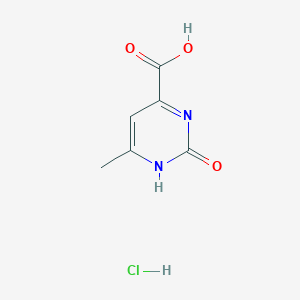
![Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2531172.png)
![N-[2-[(1-Methoxy-4-methylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2531173.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2531176.png)
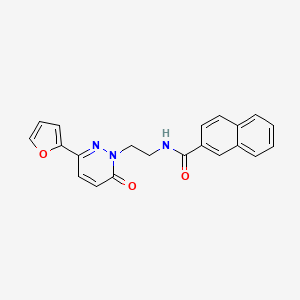
![N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B2531178.png)

![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2531182.png)
![Ethyl 4-(4-methylphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate; oxalic acid](/img/structure/B2531184.png)
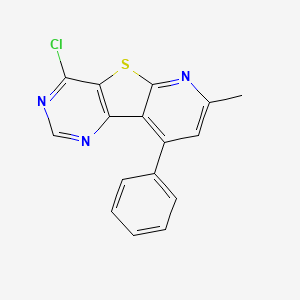
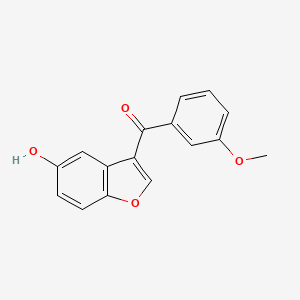
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2531189.png)
![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531190.png)
